Cas no 825-54-7 ((cyclopent-1-en-1-yl)benzene)

(cyclopent-1-en-1-yl)benzene structure
(cyclopent-1-en-1-yl)benzene structure
Produktname:(cyclopent-1-en-1-yl)benzene
CAS-Nr.:825-54-7
MF:C11H12
MW:144.212983131409
MDL:MFCD00019303
CID:728104
PubChem ID:136652

(cyclopent-1-en-1-yl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzene,1-cyclopenten-1-yl-
    • 1-PHENYLCYCLOPENTENE
    • cyclopenten-1-ylbenzene
    • 1-cyclopentenyl-benzene
    • 1-Phenyl-1-cyclopent-1-ene
    • Benzene,1-cyclopenten-1-yl
    • cyclopent-1-en-1-ylbenzene
    • cyclopent-1-enylbenzene
    • 1-Phenyl-1-cyclopentene
    • (1-Cyclopenten-1-yl)benzene
    • Cyclopentehgnnylbenzene
    • NSC 116894
    • (cyclopent-1-en-1-yl)benzene
    • 1-Cyclopenten-1-ylbenzene (ACI)
    • (Cyclopenten-1-yl)benzene
    • cyclopentenylbenzene
    • EN300-205133
    • NSC-116894
    • 825-54-7
    • CS-0239073
    • DTXSID20231798
    • NSC116894
    • Benzene, 1-cyclopenten-1-yl-
    • SY200069
    • AS-82219
    • MFCD00019303
    • 1-Cyclopenten-1-ylbenzene
    • phenylcyclopentene
    • F14027
    • DB-005759
    • AKOS003632371
    • 1-Cyclopenten-1-ylbenzene #
    • MDL: MFCD00019303
    • Inchi: 1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2
    • InChI-Schlüssel: CXMYOMKBXNPDIW-UHFFFAOYSA-N
    • Lächelt: C1C=CC(C2CCCC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 144.09400
  • Monoisotopenmasse: 144.093900383g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 149
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topologische Polaroberfläche: 0Ų

Experimentelle Eigenschaften

  • Dichte: 1.000
  • Siedepunkt: 225 ºC
  • Flammpunkt: 84 ºC
  • Brechungsindex: 1.5396
  • PSA: 0.00000
  • LogP: 3.25390

(cyclopent-1-en-1-yl)benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P400103-10mg
1-Phenylcyclopentene
825-54-7
10mg
$ 50.00 2022-06-03
Enamine
EN300-205133-10.0g
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
10g
$2269.0 2023-06-07
Enamine
EN300-205133-0.25g
(cyclopent-1-en-1-yl)benzene
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0.25g
$216.0 2023-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRL074-100MG
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
100MG
¥ 231.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRL074-5G
(cyclopent-1-en-1-yl)benzene
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Chemenu
CM132927-5g
cyclopent-1-en-1-ylbenzene
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Aaron
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(cyclopent-1-en-1-yl)benzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ;  16 h, 50 °C
Referenz
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  1 h, reflux
Referenz
Mo2C As Pre-Catalyst for the C-H Allylic Oxygenation of Alkenes and Terpenoids in the Presence of H2O2
Kallitsakis, Michael G.; et al, Organics, 2022, 3(3), 173-186

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  1 h, 118 °C; 118 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization
Rono, Lydia J.; et al, Journal of the American Chemical Society, 2013, 135(47), 17735-17738

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Nickel acetate ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Dimethylacetamide ;  15 min, rt
1.2 24 h, 100 °C
Referenz
Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates
Zhou, Jianrong Steve; et al, Chemical Communications (Cambridge, 2021, 57(32), 3933-3936

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide Solvents: (Trifluoromethyl)benzene ;  rt; 8 - 24 h, 25 °C
Referenz
Photoinduced Metal-Free Decarboxylative Transformations: Rapid Access to Amines, Alkyl Halides, and Olefins
Luo, Jia-jing; et al, European Journal of Organic Chemistry, 2023, 26(14),

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (T-4)-Tetrakis(triphenylphosphine)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diglyme ;  5 min, rt
1.2 Catalysts: Water ;  24 h, 110 °C
Referenz
Nickel-Catalyzed Direct Synthesis of Aryl Olefins from Ketones and Organoboron Reagents under Neutral Conditions
Lei, Chuanhu ; et al, Journal of the American Chemical Society, 2017, 139(17), 6086-6089

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Regiospecific syn β-elimination of 2-arylalkyl p-toluenesulfonates via ortho-lithiation
Sakai, Makoto; et al, Memoirs of the Faculty of Science, 1994, 19(2), 139-44

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referenz
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes
Mazzocchiu, Paul H.; et al, Journal of Medicinal Chemistry, 1982, 25(12), 1473-6

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
Referenz
Synthesis of 1-phenyl-1,2-cyclohexadiene and 1-(2-bromocyclohex-2-en-1-yl)benzene and Wurtz-like condensation products in the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with zinc
Ceylan, Mustafa; et al, Journal of Chemical Research, 2002, (9), 416-419

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Pentane ;  1 h, rt
Referenz
Highly active nickel catalysts for the isomerization of unactivated vinyl cyclopropanes to cyclopentenes
Zuo, Gang; et al, Angewandte Chemie, 2004, 43(17), 2277-2279

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  (R,R)-Ph-BPE Solvents: Dimethylformamide ;  15 min, rt
1.2 48 h, 100 °C
Referenz
Nickel-catalyzed Heck reaction of cycloalkenes with Inert C-O bonds of aryl carbonates and aryl sulfamates
Zeng, Xuqun; et al, Youji Huaxue, 2022, 42(9), 2981-2987

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… ;  0.5 h, 80 °C
Referenz
Advantageous Use of tBu2P-N=P(iBuNCH2CH2)3N in the Hiyama Coupling of Aryl Bromides and Chlorides
Raders, Steven M.; et al, Journal of Organic Chemistry, 2010, 75(5), 1744-1747

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
Referenz
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  [2-(Diphenylphosphino)phenyl]ferrocene Solvents: Toluene ;  24 h, 110 °C
Referenz
An active ferrocenyl triarylphosphine for palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides
Kwong, Fuk Yee; et al, Chemical Communications (Cambridge, 2004, (20), 2336-2337

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethylbenzamide Solvents: Toluene ;  19 h, 100 °C
Referenz
A simple and highly efficient P,O-type ligand for Suzuki-Miyaura cross-coupling of aryl halides
Kwong, Fuk Yee; et al, Chemical Communications (Cambridge, 2004, (17), 1922-1923

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; reflux → 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: Water ;  cooled
1.4 Reagents: Acetic acid Solvents: Water ;  1.5 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referenz
Enantioselective Hydroazidation of Trisubstituted Non-Activated Alkenes
Meyer, Daniel; et al, Angewandte Chemie, 2017, 56(36), 10858-10861

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Bis(hexafluoroacetylacetonato)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ;  27 h, 120 °C
Referenz
Selective arylation at the vinylic site of cyclic olefins
Wu, Xiaojin; et al, Chemical Communications (Cambridge, 2013, 49(42), 4794-4796

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Dichloromethane
Referenz
Tris(aryl)aminium hexachloroantimonate: convenient one-electron oxidations for chemical electron transfer with bicyclic azoalkanes and bicyclo[2.1.0]pentanes
Adam, Waldemar; et al, Tetrahedron Letters, 1994, 35(48), 9027-30

Synthetic Routes 20

Reaktionsbedingungen
1.1 Solvents: o-Xylene ;  24 h, 160 °C
Referenz
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; et al, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
Phenylation of alkenyl triflates: reaction with tetrabutylammonium difluorotriphenylstannate
Martinez, A. Garcia; et al, Synlett, 1994, (12), 1047-8

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Bis(pinacolato)diborane ;  16 h, 60 °C
1.2 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  16 h, 50 °C
Referenz
Functionalization of Unactivated Alkenes through Iridium-Catalyzed Borylation of Carbon-Hydrogen Bonds. Mechanism and Synthetic Applications
Olsson, Vilhelm J.; et al, Journal of Organic Chemistry, 2009, 74(20), 7715-7723

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: 2-Butanol, 2-methyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Toluene ;  2 h, 80 °C
Referenz
Olefin functionalization/isomerization enables stereoselective alkene synthesis
Liu, Chen-Fei; et al, Nature Catalysis, 2021, 4(8), 674-683

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(hexafluoroacetylacetonato)palladium Solvents: Veratrole ;  48 h, 120 °C
Referenz
Achieving Vinylic Selectivity in Mizoroki-Heck Reaction of Cyclic Olefins
Wu, Xiaojin; et al, Chemistry - A European Journal, 2013, 19(19), 6014-6020

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2,8,9-Tris(phenylmethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: 1,4-Dioxane ;  30 min, rt; 40 h, 100 °C
Referenz
Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: Coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls
Su, Weiping; et al, Journal of the American Chemical Society, 2004, 126(50), 16433-16439

Synthetic Routes 26

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
Reactions of Vinyl and Aryl Triflates with Hypervalent Tin Reagents
Garcia Martinez, Antonio; et al, Organometallics, 2001, 20(5), 1020-1023

Synthetic Routes 27

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C → rt; 30 min, rt; 2 h, reflux
Referenz
Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481
Boy, Kenneth M. ; et al, ACS Medicinal Chemistry Letters, 2019, 10(3), 312-317

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Regiospecific syn β-elimination of 2-arylalkyl p-toluenesulfonates via ortho-lithiation
Sakai, Makoto; et al, Memoirs of the Faculty of Science, 1994, 19(2), 139-44

Synthetic Routes 29

Reaktionsbedingungen
1.1 Catalysts: Triphenylsilane ,  Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2… Solvents: Hexane ;  3 h, 80 °C
1.2 Reagents: Oxygen
Referenz
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
Kawamura, Kiana E.; et al, Organometallics, 2022, 41(4), 486-496

Synthetic Routes 30

Reaktionsbedingungen
Referenz
UV-laser photochemistry of azoalkanes: surprising effects of phenyl substitution on the lifetimes of 1,3-cyclopentanediyl and 1,4-cyclohexanediyl triplet diradicals
Adam, Waldemar; et al, Journal of the American Chemical Society, 1989, 111(2), 751-3

(cyclopent-1-en-1-yl)benzene Raw materials

(cyclopent-1-en-1-yl)benzene Preparation Products

(cyclopent-1-en-1-yl)benzene Verwandte Literatur

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